Fidaxomicin Crystalline
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Overview
Description
Fidaxomicin Crystalline is a narrow-spectrum macrocyclic antibiotic primarily used to treat infections caused by Clostridioides difficile. It is a fermentation product obtained from the actinomycete Dactylosporangium aurantiacum subspecies hamdenensis . This compound is known for its minimal systemic absorption and its ability to selectively target pathogenic bacteria while preserving the normal gut microbiota .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fidaxomicin Crystalline is produced through fermentation of the actinomycete Dactylosporangium aurantiacum subspecies hamdenensis. The fermentation process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the antibiotic . The crystalline forms of Fidaxomicin, such as Forms IV, V, and VI, are prepared by subjecting the compound to specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation, followed by extraction using organic solvents. The compound is then purified through crystallization techniques to obtain the desired polymorphic forms .
Chemical Reactions Analysis
Types of Reactions
Fidaxomicin Crystalline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂).
Hydrolysis: Acidic (0.1 N HCl) and basic (0.1 N NaOH) hydrolysis can degrade Fidaxomicin.
Thermal Degradation: Exposure to high temperatures (80°C) can lead to the degradation of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (3%) is commonly used for oxidation reactions.
Hydrolysis: Hydrochloric acid (0.1 N) and sodium hydroxide (0.1 N) are used for acidic and basic hydrolysis, respectively.
Major Products Formed
The degradation of Fidaxomicin under these conditions
Properties
Molecular Formula |
C51H72Cl2O19 |
---|---|
Molecular Weight |
1060.0 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-6-[[(3E,5E,8S,9Z,11S,12S,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-8-hydroxy-18-[(1R)-1-hydroxyethyl]-11-methoxy-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C51H72Cl2O19/c1-13-30-34(37(56)36(53)38(57)35(30)52)48(63)69-43-28(8)67-50(44(65-12)41(43)60)66-22-29-16-14-15-17-31(55)25(5)21-33(64-11)42(26(6)20-24(4)18-19-32(27(7)54)68-47(29)62)70-49-40(59)39(58)45(51(9,10)72-49)71-46(61)23(2)3/h14-16,18,20-21,23,27-28,31-33,39-45,49-50,54-60H,13,17,19,22H2,1-12H3/b15-14+,24-18+,25-21-,26-20+,29-16+/t27-,28-,31+,32+,33+,39-,40+,41+,42+,43-,44+,45+,49-,50-/m1/s1 |
InChI Key |
HRDFANQMSCFNSU-XQNIOTGSSA-N |
Isomeric SMILES |
CCC1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)OC)OC/C/3=C\C=C\C[C@@H](/C(=C\[C@@H]([C@H](/C(=C/C(=C/C[C@H](OC3=O)[C@@H](C)O)/C)/C)O[C@H]4[C@H]([C@H]([C@@H](C(O4)(C)C)OC(=O)C(C)C)O)O)OC)/C)O)C |
Canonical SMILES |
CCC1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)OC2C(OC(C(C2O)OC)OCC3=CC=CCC(C(=CC(C(C(=CC(=CCC(OC3=O)C(C)O)C)C)OC4C(C(C(C(O4)(C)C)OC(=O)C(C)C)O)O)OC)C)O)C |
Origin of Product |
United States |
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